molecular formula C15H14N2O2 B14163065 3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione CAS No. 924309-18-2

3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione

Cat. No.: B14163065
CAS No.: 924309-18-2
M. Wt: 254.28 g/mol
InChI Key: HJSLERRXPPFFCL-UHFFFAOYSA-N
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Description

3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione typically involves the condensation of an imidazole derivative with a diketone. One common method is the reaction of 2-phenyl-1H-imidazole-5-carbaldehyde with pentane-2,4-dione under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. Additionally, the compound can interact with DNA and proteins, leading to changes in their function and structure .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1H-imidazole-5-carbaldehyde
  • Pentane-2,4-dione
  • Imidazole N-oxides

Uniqueness

3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione is unique due to its specific structure, which combines the properties of both imidazole and diketone moieties. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Properties

CAS No.

924309-18-2

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

3-[(2-phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione

InChI

InChI=1S/C15H14N2O2/c1-10(18)14(11(2)19)8-13-9-16-15(17-13)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,17)

InChI Key

HJSLERRXPPFFCL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=CN=C(N1)C2=CC=CC=C2)C(=O)C

Origin of Product

United States

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